Galanin (1-16), mouse, porcine, rat TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

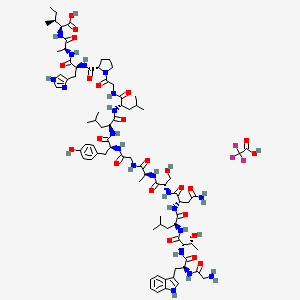

2D Structure

Properties

Molecular Formula |

C80H117F3N20O23 |

|---|---|

Molecular Weight |

1783.9 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C78H116N20O21.C2HF3O2/c1-12-41(8)64(78(118)119)96-67(107)43(10)87-69(109)56(29-47-33-81-37-85-47)93-76(116)59-18-15-23-98(59)63(105)35-84-68(108)51(24-38(2)3)90-70(110)52(25-39(4)5)91-72(112)54(27-45-19-21-48(101)22-20-45)89-62(104)34-83-66(106)42(9)86-75(115)58(36-99)95-73(113)57(30-60(80)102)92-71(111)53(26-40(6)7)94-77(117)65(44(11)100)97-74(114)55(88-61(103)31-79)28-46-32-82-50-17-14-13-16-49(46)50;3-2(4,5)1(6)7/h13-14,16-17,19-22,32-33,37-44,51-59,64-65,82,99-101H,12,15,18,23-31,34-36,79H2,1-11H3,(H2,80,102)(H,81,85)(H,83,106)(H,84,108)(H,86,115)(H,87,109)(H,88,103)(H,89,104)(H,90,110)(H,91,112)(H,92,111)(H,93,116)(H,94,117)(H,95,113)(H,96,107)(H,97,114)(H,118,119);(H,6,7)/t41-,42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-,65-;/m0./s1 |

InChI Key |

JWPDEMSHKCNNEO-SWTHFEHJSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC=N1)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Function of the Galanin (1-16) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and nociception. The biological effects of galanin are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The N-terminal portion of galanin is highly conserved across species and is critical for receptor binding and activation. This technical guide focuses on the function of the N-terminal fragment, Galanin (1-16), a potent agonist at galanin receptors that has been instrumental in elucidating the pharmacology of the galaninergic system.

Core Function of Galanin (1-16)

Galanin (1-16) functions as a high-affinity agonist at galanin receptors, retaining biological activity comparable to the full-length galanin peptide.[1] It has been demonstrated to displace radiolabeled galanin from its binding sites and to elicit downstream signaling events characteristic of galanin receptor activation.[2] The fragment's ability to mimic the effects of the full-length peptide has made it a valuable tool for studying the physiological roles of galanin and for the development of receptor-subtype-selective ligands.

Quantitative Data Presentation

The binding affinities of human galanin and its N-terminal fragment, Galanin (1-16), for the three human galanin receptor subtypes are summarized below. This data highlights the high affinity of Galanin (1-16) for GalR1 and GalR2, with a somewhat lower affinity for GalR3.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Galanin (full-length) | GalR1 | 0.21 | [1] |

| GalR2 | 0.44 | [1] | |

| GalR3 | 11 | [1] | |

| Galanin (1-16) | GalR1 | 4.8 | [1] |

| GalR2 | 5.7 | [1] | |

| GalR3 | 50 | [1] |

Signaling Pathways

Galanin (1-16), like full-length galanin, activates distinct intracellular signaling cascades depending on the receptor subtype it binds to.

-

GalR1 and GalR3: These receptors primarily couple to the inhibitory G protein, Gαi/o.[3][4] Activation of GalR1 or GalR3 by Galanin (1-16) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This signaling pathway is associated with inhibitory effects on neurotransmitter release.

-

GalR2: In contrast, GalR2 predominantly couples to the Gαq/11 G protein.[3][4] Binding of Galanin (1-16) to GalR2 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.[6]

Galanin (1-16) Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Galanin (1-16) are provided below.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Galanin (1-16) for galanin receptors.

-

Membrane Preparation:

-

Culture cells expressing the desired galanin receptor subtype (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) to each well.

-

Add increasing concentrations of unlabeled Galanin (1-16) (the competitor).

-

To determine non-specific binding, add a high concentration of unlabeled full-length galanin to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

Functional Assays

cAMP Accumulation Assay (for GalR1/GalR3)

This protocol describes how to measure the inhibition of cAMP production following the activation of Gαi/o-coupled receptors.

-

Cell Culture and Plating:

-

Culture cells expressing GalR1 or GalR3.

-

Plate the cells in a 96-well plate and grow to confluence.

-

-

Assay Procedure:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add increasing concentrations of Galanin (1-16) to the cells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the Galanin (1-16) concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

-

Intracellular Calcium Mobilization Assay (for GalR2)

This protocol outlines the measurement of changes in intracellular calcium concentration following the activation of Gαq/11-coupled receptors.

-

Cell Culture and Dye Loading:

-

Culture cells expressing GalR2.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Incubate the cells to allow for dye de-esterification.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Measure the baseline fluorescence.

-

Inject increasing concentrations of Galanin (1-16) into the wells.

-

Immediately begin kinetic reading of the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity from the baseline for each well.

-

Plot the peak fluorescence response against the logarithm of the Galanin (1-16) concentration.

-

Determine the EC50 value using non-linear regression.

-

Conclusion

The Galanin (1-16) fragment is a potent and effective agonist at galanin receptors, closely mimicking the binding and functional properties of the endogenous full-length peptide. Its high affinity for GalR1 and GalR2 makes it an invaluable research tool for dissecting the complex roles of the galaninergic system in health and disease. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target galanin receptors.

References

- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Receptor Binding Affinity and Profile of Galanin (1-16)

Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neurotransmission, hormone secretion, and feeding behavior.[1][2] Its biological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. The N-terminal fragment of galanin, Galanin (1-16), is of particular interest as it retains high-affinity binding to these receptors and is crucial for their activation.[3][4] This guide provides a detailed overview of the receptor binding affinity, functional profile, and associated signaling pathways of Galanin (1-16), along with the experimental methodologies used for its characterization.

Galanin (1-16) Receptor Binding Affinity

Galanin (1-16) demonstrates high affinity for all three galanin receptor subtypes, with binding affinities comparable to the full-length galanin peptide.[3][5] The N-terminal region is highly conserved across species and is essential for receptor interaction.[6] Studies have identified specific amino acid residues within this fragment, such as Gly¹, Trp², Asn⁵, Tyr⁹, and Gly¹², as critical for receptor binding.[3] While Galanin (1-16) binds effectively to all three receptors, some studies suggest a degree of preference for GalR1 and GalR2 over GalR3.[7]

Table 1: Binding Affinity of Galanin (1-16) for Galanin Receptor Subtypes

| Ligand | Receptor Subtype | Species | Affinity (Ki) | pKi | Reference |

| Galanin (1-16) | GalR1 | Rat/Mouse/Pig | 1.02 - 2.2 nM | 8.7 - 9.0 | [8] |

| Galanin (1-16) | GalR1 | Not Specified | 0.78 ± 0.26 nM | Not Specified | [9] |

| Galanin (1-16) | GalR2 | Mouse | Comparable to Galanin | Not Specified | [10] |

| Galanin (1-16) | GalR3 | Not Specified | Lower affinity than for GalR1/2 | Not Specified | [7] |

Note: The binding affinity can vary depending on the experimental conditions, cell type, and species of the receptor used.

Signaling Pathways

The activation of galanin receptors by Galanin (1-16) initiates distinct intracellular signaling cascades, primarily dictated by the G protein to which the receptor subtype couples.

-

GalR1 and GalR3: These receptors predominantly couple to inhibitory Gαi/o proteins.[5][11] Upon activation, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][12] This can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.

-

GalR2: In contrast, GalR2 mainly couples to Gαq/11 proteins.[5][11] Activation of GalR2 stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[2][12] This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

Figure 1. GalR1 and GalR3 Signaling Pathway.

Figure 2. GalR2 Signaling Pathway.

Experimental Protocols

The binding affinity of Galanin (1-16) to its receptors is typically determined using radioligand binding assays. A common approach is the competitive binding assay.

Competitive Radioligand Binding Assay Protocol

-

Membrane Preparation:

-

Culture cells stably or transiently expressing the galanin receptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, add a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).

-

Add increasing concentrations of the unlabeled competitor ligand, Galanin (1-16).

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of unlabeled galanin.

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Analyze the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Workflow for a Competitive Radioligand Binding Assay.

Conclusion

Galanin (1-16) is a potent agonist at all three galanin receptor subtypes, exhibiting high-affinity binding that is comparable to the native galanin peptide. Its interaction with GalR1 and GalR3 primarily leads to the inhibition of adenylyl cyclase via Gαi/o, while its binding to GalR2 stimulates the phospholipase C pathway through Gαq/11. The detailed understanding of the binding profile and signaling mechanisms of Galanin (1-16) is crucial for the development of novel therapeutic agents targeting the galaninergic system for the treatment of various disorders, including epilepsy, pain, and mood disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of ligands acting at galanin receptors.

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomed.cas.cz [biomed.cas.cz]

- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus | Journal of Neuroscience [jneurosci.org]

- 5. pnas.org [pnas.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. guidetopharmacology.org [guidetopharmacology.org]

- 9. diva-portal.org [diva-portal.org]

- 10. The mouse GalR2 galanin receptor: genomic organization, cDNA cloning, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

The Role of Galanin (1-16) in Hippocampal Neuron Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the N-terminal fragment of galanin, Galanin (1-16), in modulating hippocampal neuron signaling. Galanin (1-16) has emerged as a significant bioactive peptide, exhibiting high affinity for galanin receptors and playing a crucial role in neurotransmitter release and intracellular signaling cascades within the hippocampus. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways to facilitate further research and drug development in this area.

Core Concepts

Galanin is a widely distributed neuropeptide in the central nervous system, and its N-terminal fragments, particularly Galanin (1-16), are recognized as potent agonists at galanin receptors (GALRs).[1] In the hippocampus, a brain region critical for learning and memory, Galanin (1-16) modulates neuronal excitability and synaptic transmission primarily through its interaction with GALR1 and GALR2 subtypes.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the interaction and effects of Galanin (1-16) in the hippocampus.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Galanin (1-16) | GALR1 | 0.78 ± 0.26 nM | Rat | [2] |

| Galanin (1-16) | GALR1 | 1.0 - 2.2 nM (pKi 8.7 - 9.0) | Rat/Mouse/Pig | [3] |

| Galanin (1-16) | GALR2 | Not explicitly defined, but binds equally well as to GALR1 | Rat |

| Parameter | Value | Brain Region | Species | Reference |

| IC50 for displacing 125I-labeled galanin | ~3 nM | Ventral Hippocampus | Rat | [1][4] |

Table 2: Receptor Binding Displacement. This table shows the concentration of Galanin (1-16) required to displace 50% of a radiolabeled galanin tracer from its binding sites in the ventral hippocampus.

| Neurotransmitter | Effect | Concentration | Brain Region | Species | Reference |

| Acetylcholine | Inhibition of scopolamine-evoked release | 10 µg/15 µl (i.c.v.) | Ventral Hippocampus | Rat | [1][5] |

| Glutamate | Robust depression of evoked EPSCs | 100 nM | Arcuate Nucleus (as a model) | Rat | [6][7] |

Table 3: Modulation of Neurotransmitter Release by Galanin (1-16). This table outlines the inhibitory effects of Galanin (1-16) on the release of key neurotransmitters in the hippocampus and a related brain region.

| Second Messenger System | Effect | Brain Region | Species | Reference |

| Inositol Phospholipid Breakdown | Inhibition of muscarinic agonist-stimulated breakdown | Ventral Hippocampus | Rat | [1][4][5] |

Table 4: Modulation of Second Messenger Systems by Galanin (1-16). This table highlights the inhibitory effect of Galanin (1-16) on a key second messenger pathway in the hippocampus.

Signaling Pathways

Galanin (1-16) exerts its effects on hippocampal neurons by activating distinct G protein-coupled receptor signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity of Galanin (1-16) for galanin receptors in hippocampal tissue.

Materials:

-

Rat hippocampal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

125I-labeled galanin (radioligand)

-

Unlabeled Galanin (1-16)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize dissected rat ventral hippocampus tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Collect the supernatant and centrifuge at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Reaction: In a series of tubes, incubate a fixed amount of hippocampal membrane protein with a constant concentration of 125I-labeled galanin and increasing concentrations of unlabeled Galanin (1-16) (for competition binding). Include a tube with only the radioligand and membranes for total binding, and a tube with radioligand, membranes, and a high concentration of unlabeled full-length galanin for non-specific binding.

-

Incubation: Incubate the reaction tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor (Galanin (1-16)) concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Phospholipid Breakdown Assay

Objective: To measure the effect of Galanin (1-16) on muscarinic agonist-stimulated inositol phospholipid breakdown in hippocampal slices.

Materials:

-

Rat hippocampal slices

-

Krebs-Ringer bicarbonate buffer

-

myo-[3H]inositol

-

Muscarinic agonist (e.g., carbachol)

-

Galanin (1-16)

-

Lithium chloride (LiCl)

-

Dowex AG1-X8 resin (formate form)

-

Scintillation fluid and counter

Procedure:

-

Tissue Preparation and Labeling: Prepare acute hippocampal slices from rat brain. Pre-incubate the slices in Krebs-Ringer bicarbonate buffer containing myo-[3H]inositol to label the cellular phosphoinositide pool.

-

Pre-incubation with LiCl: Wash the slices and pre-incubate them in buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Stimulation: Incubate the slices with the muscarinic agonist (e.g., carbachol) in the presence or absence of different concentrations of Galanin (1-16).

-

Extraction: Terminate the reaction by adding a chloroform/methanol/HCl mixture to extract the lipids and water-soluble inositol phosphates.

-

Separation: Separate the aqueous and organic phases by centrifugation. Collect the aqueous phase containing the inositol phosphates.

-

Chromatography: Apply the aqueous extract to a column containing Dowex AG1-X8 resin. Wash the column to remove free [3H]inositol. Elute the total [3H]inositol phosphates with a high concentration of ammonium formate/formic acid.

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the percentage of total [3H]inositol incorporated into phospholipids that is recovered as [3H]inositol phosphates. Compare the accumulation of inositol phosphates in the presence and absence of Galanin (1-16) to determine its inhibitory effect.

References

- 1. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. guidetopharmacology.org [guidetopharmacology.org]

- 4. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor (Journal Article) | OSTI.GOV [osti.gov]

- 5. pnas.org [pnas.org]

- 6. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

Endogenous in vivo processing of galanin to Galanin (1-16)

An In-Depth Technical Guide on the Endogenous In Vivo Processing of Galanin to Galanin (1-16)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a widely distributed neuropeptide with a diverse range of neuromodulatory functions, including roles in pain perception, cognition, feeding behavior, and mood regulation.[1] These actions are mediated through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[2][3] Galanin is synthesized as a larger precursor, preprogalanin, which undergoes post-translational processing to yield the mature 29/30-amino acid peptide.[4][5] There is substantial evidence that further processing of galanin occurs in vivo, generating smaller, bioactive fragments. Among these, the N-terminal fragment, galanin (1-16), has garnered significant attention as it retains high affinity for galanin receptors and exhibits potent biological activity, often mimicking or equaling the effects of the full-length peptide.[6][7][8] This technical guide provides a comprehensive overview of the endogenous processing of galanin to galanin (1-16), its biological functions, receptor interactions, and the experimental methodologies used to study these processes.

Endogenous Synthesis and Processing of Galanin

Galanin is encoded by the GAL gene and translated into a 123- or 124-amino acid precursor protein, preprogalanin.[9] This precursor undergoes proteolytic cleavage within the secretory pathway to generate the mature, biologically active peptides.[4]

The initial processing step involves the cleavage of preprogalanin into two main products:

-

Galanin (1-29 in rodents, 1-30 in humans): The primary, full-length bioactive neuropeptide.

-

Galanin Message-Associated Peptide (GMAP): A 59- or 60-amino acid peptide whose functions are still being elucidated but may include anti-microbial activities.[5]

The proteolytic processing of proneuropeptides typically occurs at specific dibasic amino acid residue sites (e.g., KR, RR, RK, KK) by a class of enzymes known as proprotein convertases (PCs), such as PC1/3 and PC2, which are serine proteases.[3][10][11] Following PC-mediated cleavage, carboxypeptidases often remove the C-terminal basic residues to yield the final mature peptide.[3]

While the generation of full-length galanin is well-established, the specific proteases responsible for the subsequent cleavage of galanin (1-29) into the galanin (1-16) fragment in vivo have not been definitively identified. However, studies on the metabolism of galanin in the spinal cord and cerebrospinal fluid (CSF) suggest that a phosphoramidon-sensitive zinc-metalloprotease is primarily responsible for its degradation.[12] The existence of galanin (1-16) as a potent bioactive entity strongly implies a regulated endogenous processing pathway.

Biological Activity and Receptor Binding of Galanin (1-16)

The N-terminal region of galanin is highly conserved across species, indicating its critical role in receptor interaction and biological function.[5][6] The galanin (1-16) fragment encompasses this key domain and has been demonstrated to be a potent agonist at galanin receptors, capable of displacing radiolabeled galanin and eliciting physiological responses.[7][13]

Receptor Binding Affinity

Galanin (1-16) binds with high affinity to galanin receptors, particularly GalR1 and GalR2, often with a potency comparable to that of the full-length galanin (1-29).[6][8] The affinity for GalR3 appears to be lower.[14] The second amino acid, Tryptophan (Trp2), is especially critical for high-affinity binding; its substitution can lead to a drastic loss of affinity.[7][15]

| Ligand | Receptor Subtype | Tissue/Cell System | Binding Affinity | Reference |

| Galanin (1-16) | Galanin Receptors (unspecified) | Rat Ventral Hippocampus | IC₅₀ ≈ 3 nM | [7][13] |

| Galanin (1-16) | Galanin Receptors (unspecified) | Rat Hypothalamus | Kᵢ = 8.2 nM | [15] |

| Galanin (1-16) | Human GalR1 | Recombinant Cells | Binds with high affinity | [8] |

| Galanin (1-16) | Human GalR2 | Recombinant Cells | Binds with high affinity | [8][16] |

| Galanin (1-16) | Human GalR3 | Recombinant Cells | K_d = 315 nM | [14] |

| Galanin (1-29) | All subtypes | Various | High affinity (low nM range) | [6] |

Table 1: Summary of Galanin (1-16) Receptor Binding Affinities. This table presents quantitative data on the binding of galanin (1-16) to galanin receptors from various studies.

Physiological Effects

Experimental evidence demonstrates that galanin (1-16) is not merely a binding fragment but a fully functional agonist that replicates many of the key actions of full-length galanin.

| Biological System | Experimental Model | Dose/Concentration | Observed Effect | Reference |

| Cholinergic Neurotransmission | Rat Ventral Hippocampus (in vivo microdialysis) | 10 µg / 15 µL (i.c.v.) | Inhibited scopolamine-evoked acetylcholine release | [7][13] |

| Nociception | Rat Spinal Nociceptive Flexor Reflex | Low doses (i.t.) | Facilitation of reflex | |

| High doses (i.t.) | Depression of reflex, potentiation of morphine's effect | |||

| Feeding Behavior | Satiated Rats (lateral ventricle injection) | 6 nmol | Significant increase in food consumption | [15] |

| Satiated Rats (PVN injection) | 1 nmol | Significant increase in food consumption | [15] | |

| Insulin Secretion | Isolated Mouse Islets of Langerhans | 1-1000 nM | Potent inhibition of glucose-stimulated insulin secretion | |

| Gastric Motility | Anesthetized Rats (in vivo) | Not specified | Induced a long-lasting decrease of intragastric pressure |

Table 2: Summary of Key Biological Effects of Galanin (1-16). This table summarizes the dose-dependent physiological effects of galanin (1-16) observed in various experimental models.

Galanin Receptor Signaling Pathways

Galanin and its agonist fragments, including galanin (1-16), exert their effects by activating distinct intracellular signaling cascades coupled to the three receptor subtypes.

-

GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway is often associated with inhibitory neuromodulation, such as hyperpolarization of neurons through the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[4]

-

GalR2: In contrast, GalR2 preferentially couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the release of calcium (Ca²⁺) from intracellular stores and the activation of protein kinase C (PKC), respectively.[4] This pathway is often linked to neurotrophic and regenerative effects.

Key Experimental Protocols

Investigating the endogenous processing and activity of galanin (1-16) requires a combination of advanced analytical and pharmacological techniques.

Protocol: Analysis of Endogenous Galanin Processing by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of endogenous galanin fragments from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18][19]

Objective: To extract and identify galanin and its processed fragments, including galanin (1-16), from a tissue sample (e.g., hypothalamus, spinal cord).

Materials:

-

Tissue of interest, flash-frozen in liquid nitrogen.

-

Homogenization buffer (e.g., acidic methanol or other protein-precipitating solvent, often containing protease inhibitors).

-

Solid-Phase Extraction (SPE) C18 columns.

-

SPE solutions: Activation (e.g., methanol or acetonitrile), Equilibration (e.g., 0.1% trifluoroacetic acid (TFA) in water), Wash (e.g., 0.1% TFA in 5% acetonitrile), Elution (e.g., 0.1% TFA in 60-80% acetonitrile).

-

LC-MS/MS system (e.g., UHPLC coupled to a Q-TOF or Orbitrap mass spectrometer).

Methodology:

-

Tissue Homogenization and Extraction:

-

Weigh the frozen tissue sample.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a mechanical homogenizer.

-

Incubate the homogenate on ice (e.g., for 30 minutes) to allow for protein precipitation.

-

Centrifuge at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Carefully collect the supernatant containing the peptide extract.

-

-

Sample Clean-up and Concentration (SPE):

-

Activate the C18 SPE column by passing the activation solution through it.

-

Equilibrate the column with the equilibration solution.

-

Load the peptide extract (supernatant) onto the column.

-

Wash the column with the wash solution to remove salts and other hydrophilic impurities.

-

Elute the bound peptides with the elution solution into a clean collection tube.

-

Dry the eluted sample completely using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptide sample in a small volume of LC mobile phase A (e.g., 0.1% formic acid in water).

-

Inject the sample into the LC system. Peptides are separated on a C18 analytical column using a gradient of increasing mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.

-

The mass spectrometer is operated in a data-dependent (DDA) or data-independent (DIA) acquisition mode.[20]

-

MS1 Scan: A full scan is performed to detect the mass-to-charge (m/z) ratios of all eluting peptides.

-

MS2 Scan (Fragmentation): The instrument selects precursor ions corresponding to the theoretical masses of galanin and its fragments (e.g., galanin (1-16)) for fragmentation (e.g., by collision-induced dissociation, CID).

-

-

The resulting fragment ion spectra are recorded.

-

-

Data Analysis:

-

The acquired MS/MS spectra are searched against a protein database containing the galanin precursor sequence.

-

Identification of galanin (1-16) is confirmed by matching the experimental fragment ion spectrum to the theoretical fragmentation pattern of the peptide.

-

Quantification can be performed by measuring the peak area of the precursor ion in the MS1 scan (label-free quantification).[17]

-

Protocol: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of galanin (1-16) for a specific galanin receptor subtype using a competitive binding assay.[9][21][22]

Objective: To measure the ability of unlabeled galanin (1-16) to compete with a radiolabeled galanin ligand for binding to membranes prepared from cells expressing a galanin receptor subtype.

Materials:

-

Cell membranes from a cell line stably expressing the galanin receptor of interest (e.g., GalR1-CHO cells).

-

Radioligand: ¹²⁵I-labeled galanin.

-

Unlabeled competitor: Synthetic galanin (1-16).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).

-

96-well filter plates and vacuum filtration manifold.

-

Scintillation counter.

Methodology:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled competitor, galanin (1-16), in binding buffer (e.g., from 10⁻¹² M to 10⁻⁵ M).

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Cell membranes + Radioligand + Binding Buffer.

-

Competitor Binding: Cell membranes + Radioligand + each concentration of unlabeled galanin (1-16).

-

Non-Specific Binding (NSB): Cell membranes + Radioligand + a high concentration of unlabeled full-length galanin (e.g., 1 µM).

-

-

-

Incubation:

-

To each well, add a constant amount of cell membrane protein (e.g., 20 µg).

-

Add the appropriate solution (buffer, competitor, or NSB compound).

-

Initiate the binding reaction by adding a fixed, low concentration of ¹²⁵I-galanin (typically near its K_d value) to all wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (passes through).

-

Quickly wash each filter with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Remove the filters from the plate and place them in scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (in counts per minute, CPM) on each filter using a gamma or liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each competitor concentration: Specific Binding = Total Binding CPM - NSB CPM.

-

Plot the specific binding as a percentage of the maximum specific binding against the log concentration of the competitor (galanin (1-16)).

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Conclusion and Future Directions

The endogenous processing of galanin to its N-terminal fragment, galanin (1-16), represents a key mechanism for generating a potent and biologically active signaling molecule. This fragment acts as a high-affinity agonist at GalR1 and GalR2, mediating a range of physiological effects that are central to galanin's function in the nervous system. The conservation of the N-terminal domain underscores its importance as the primary pharmacophore for receptor interaction.

For researchers and drug development professionals, understanding this processing pathway is critical. The galanin (1-16) fragment itself serves as a lead structure for the design of novel, more stable, and receptor-subtype-selective agonists or antagonists. The methodologies outlined here—mass spectrometry for endogenous peptide discovery and radioligand binding assays for pharmacological characterization—are foundational tools for advancing this field.

Future research should focus on the definitive identification of the specific endoproteases responsible for the in vivo cleavage of galanin (1-29) to galanin (1-16). Elucidating these enzymatic pathways could unveil novel therapeutic targets for modulating the galaninergic system in conditions such as chronic pain, epilepsy, mood disorders, and metabolic diseases.

References

- 1. Proteases for processing proneuropeptides into peptide neurotransmitters and hormones. | Semantic Scholar [semanticscholar.org]

- 2. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones | Annual Reviews [annualreviews.org]

- 3. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Galanin - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 7. N-terminal galanin-(1-16) fragment is an agonist at the hippocampal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. escholarship.org [escholarship.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BindingDB PrimarySearch_ki [bindingdb.org]

- 15. jneurosci.org [jneurosci.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantitative neuropeptide analysis by mass spectrometry: advancing methodologies for biological discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. giffordbioscience.com [giffordbioscience.com]

- 22. giffordbioscience.com [giffordbioscience.com]

Galanin (1-16) downstream signaling pathway activation

An In-depth Technical Guide to Galanin (1-16) Downstream Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galanin is a widely distributed neuropeptide that modulates a diverse array of physiological and pathological processes, including neurotransmission, pain perception, feeding behavior, and neuroendocrine control.[1][2] Its biological effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[3][4] Extensive structure-activity relationship studies have revealed that the N-terminal fragment, Galanin (1-16), is the primary determinant for receptor binding and activation, exhibiting comparable affinity and agonist activity to the full-length 29/30-amino acid peptide at GalR1 and GalR2.[5][6][7] This guide provides a comprehensive technical overview of the downstream signaling cascades initiated by the activation of galanin receptors by Galanin (1-16), presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate further research and drug development in the galaninergic system.

Galanin (1-16) and Receptor Interaction

The N-terminal portion of galanin is highly conserved across species and is critical for its biological activity.[5] The fragment encompassing the first 16 amino acids, Galanin (1-16), is recognized as a high-affinity agonist at galanin receptors, capable of initiating the full spectrum of downstream signaling events.[6][8] The three receptor subtypes, while all binding Galanin (1-16), are coupled to distinct intracellular G proteins, leading to divergent and sometimes opposing cellular responses.[4][9] This differential signaling is fundamental to the pleiotropic effects of galanin.

Receptor-Specific Downstream Signaling Pathways

Activation of GalR1, GalR2, and GalR3 by Galanin (1-16) triggers specific G protein-mediated signaling cascades. These pathways are summarized below and illustrated in the accompanying diagrams.

GalR1 Signaling Pathway

GalR1 is predominantly coupled to inhibitory G proteins of the Gαi/o family.[2][4][10] Its activation leads to canonical inhibitory effects on cellular excitability and signaling.

-

Adenylyl Cyclase Inhibition: The primary and most well-characterized pathway for GalR1 involves the Gαi-mediated inhibition of adenylyl cyclase (AC). This results in a significant reduction in intracellular cyclic AMP (cAMP) levels, leading to decreased protein kinase A (PKA) activity and altered phosphorylation of downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][9][10]

-

MAPK Activation: GalR1 activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway. This signaling is mediated by the Gβγ subunits released from the Gαi/o protein and occurs through a Ras/Raf-dependent but protein kinase C (PKC)-independent mechanism.[9][11][12][13]

-

Ion Channel Modulation: The Gβγ subunits can also directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This leads to potassium efflux, membrane hyperpolarization, and a subsequent reduction in neuronal excitability.

GalR2 Signaling Pathway

GalR2 exhibits considerable signaling diversity by coupling to multiple G protein families, including Gαq/11, Gαi/o, Gαo, and G12/13.[11][12][13][14] This promiscuous coupling allows GalR2 to mediate a wider range of cellular functions compared to GalR1 and GalR3.

-

Phospholipase C Activation: The principal GalR2 pathway involves coupling to Gαq/11, which activates phospholipase C (PLC).[4][9][15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[16][17]

-

MAPK Activation: GalR2 activates the MAPK/ERK pathway via a Gαo-mediated, PKC-dependent mechanism, which is distinct from the GalR1 pathway.[11][12]

-

Adenylyl Cyclase Inhibition: Similar to GalR1, GalR2 can couple to Gαi/o to cause a modest inhibition of adenylyl cyclase and a decrease in cAMP levels.[9][11][12]

-

PI3K/Akt Pathway: GalR2 signaling has also been linked to the activation of the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is typically involved in promoting cell survival and proliferation.[9][13]

-

RhoA Activation: Through G12/13 coupling, GalR2 can activate the small GTPase RhoA, a key regulator of the actin cytoskeleton.[13]

GalR3 Signaling Pathway

The signaling profile of GalR3 is less extensively characterized than that of GalR1 and GalR2. However, available evidence indicates that it functions similarly to GalR1, primarily coupling to Gαi/o proteins.[1][3][4][13]

-

Adenylyl Cyclase Inhibition: Like GalR1, GalR3 activation leads to the Gαi-mediated inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP and PKA activity.[1][13][18]

-

Ion Channel Modulation: GalR3 activation is also thought to modulate ion channels, such as GIRK channels, via Gβγ subunits, contributing to an inhibitory effect on cell excitability.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of Galanin (1-16) and related ligands with galanin receptors and their functional consequences.

Table 1: Ligand Binding Affinities (Ki / IC50) for Galanin Receptors

| Ligand | Receptor Subtype | Species | Value | Units | Reference |

| Galanin (1-16) | GalR1 | Rat | ~3 | nM (IC50) | [6] |

| Galanin (1-16) | GalR1 | Rat/Mouse/Pig | 1.0 - 2.0 | nM (Ki) | [19] |

| Galanin (full length) | GalR1 | Rat/Mouse | 0.98 | nM (Ki) | [20] |

| Galanin (full length) | GalR2 | Rat/Mouse | 1.48 | nM (Ki) | [20] |

| Galanin (full length) | GalR3 | Rat/Mouse | 1.47 | nM (Ki) | [20] |

| Galanin (full length) | GalR1 & GalR2 | Human | ~0.3 - 0.5 | nM (Kd) | [21] |

| GALP (porcine) | GalR1 | Porcine | 4.3 | nM (IC50) | [20] |

| GALP (porcine) | GalR2 | Porcine | 0.24 | nM (IC50) | [20] |

Table 2: Functional Potency (EC50) and Efficacy of Galanin Receptor Activation

| Assay | Ligand | Receptor | Cell Line | Potency (EC50) | Efficacy | Reference |

| cAMP Inhibition | Galanin | GalR1 | CHO | - | 70% inhibition | [11][12] |

| cAMP Inhibition | Galanin | GalR2 | CHO | - | 30% inhibition | [11][12] |

| IP Accumulation | Galanin | GalR2 | CHO / COS-7 | - | 6-7 fold increase | [11][12] |

| MAPK Activation | Galanin | GalR1 / GalR2 | CHO | - | 2-3 fold increase | [11][12] |

| β-arrestin Recruitment | Tracer 3 (M40-derived) | GalR1 | HEK293 | 5.9 ± 0.5 nM | - | [22] |

| β-arrestin Recruitment | Tracer 2 (Gal1-15-derived) | GalR1 | HEK293 | 11.3 ± 1.1 nM | - | [22] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of Galanin (1-16) signaling. Below are outlines of key experimental protocols frequently cited in the literature.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for receptor binding sites.

-

Membrane Preparation: Culture cells stably or transiently expressing the galanin receptor of interest (e.g., CHO-GalR1). Harvest cells, homogenize in a buffered solution, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer.

-

Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed, low concentration of a radiolabeled galanin ligand (e.g., [125I]galanin, ~0.04 nM).[23]

-

Competition: Add increasing concentrations of the unlabeled competitor ligand (e.g., Galanin 1-16).

-

Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters rapidly with ice-cold buffer. Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a Gαi-coupled receptor agonist to inhibit adenylyl cyclase activity.

-

Cell Culture: Plate cells expressing the target receptor (e.g., CHO-GalR1) in a multi-well plate and grow to near confluence.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Stimulation: Treat the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) simultaneously with varying concentrations of the galanin agonist (e.g., Galanin 1-16).[11]

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Quantification: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as an enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Normalize the results to the amount of cAMP produced by forskolin alone. Plot the percentage of inhibition against the log concentration of the agonist to determine the EC50 and maximal inhibition (Emax).

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gαq/11-PLC pathway by quantifying the accumulation of a downstream product, inositol phosphates.

-

Cell Labeling: Plate cells expressing the target receptor (e.g., CHO-GalR2) and incubate them overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.[11]

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, preventing the degradation of IP1 and causing it to accumulate.

-

Stimulation: Add varying concentrations of the galanin agonist (e.g., Galanin 1-16) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction: Stop the reaction by adding a cold acid (e.g., perchloric acid).

-

Separation and Quantification: Neutralize the extracts. Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography columns. Quantify the eluted [3H]inositol phosphates by liquid scintillation counting.

-

Data Analysis: Plot the amount of IP accumulation (in counts per minute or disintegrations per minute) against the log concentration of the agonist to determine the EC50 and Emax.

Conclusion

Galanin (1-16) serves as a potent agonist for all three galanin receptor subtypes, initiating distinct and complex downstream signaling cascades. GalR1 and GalR3 primarily mediate inhibitory effects through Gαi/o coupling, leading to decreased cAMP and activation of GIRK channels. In contrast, GalR2 demonstrates remarkable signaling promiscuity, coupling to Gαq/11, Gαi/o, and other G proteins to modulate a wide array of second messengers, including cAMP, Ca2+, and IP3, and activating multiple kinase pathways like MAPK and Akt. A thorough understanding of these receptor-specific signaling pathways, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and drug development professionals aiming to selectively target the galaninergic system for therapeutic benefit in neurological, metabolic, and oncological disorders.

References

- 1. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are GALR1 modulators and how do they work? [synapse.patsnap.com]

- 3. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 10. GalR1, but not GalR2 or GalR3, levels are regulated by galanin signaling in the locus coeruleus through a cyclic AMP-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. Galanin receptor 2 - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 17. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. uniprot.org [uniprot.org]

- 19. guidetopharmacology.org [guidetopharmacology.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

The Dawn of a Neuropeptide Family: A Technical Guide to the Discovery and History of Galanin N-Terminal Fragments

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and foundational experimental methodologies related to galanin N-terminal fragments has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the evolution of our understanding of these significant neuropeptides, from their initial identification to their characterization as biologically active molecules with distinct physiological roles.

Executive Summary

Galanin, a neuropeptide discovered in 1983 by Professor Viktor Mutt and his colleagues at the Karolinska Institute, has emerged as a key player in a multitude of physiological processes. Subsequent research revealed that the biological activity of galanin is largely dependent on its highly conserved N-terminal region. This led to the investigation and characterization of various N-terminal fragments, which have been shown to act as ligands for the three known galanin G-protein coupled receptors (GalR1, GalR2, and GalR3). These fragments not only mimic some of the effects of the full-length peptide but also exhibit unique bioactivities, opening new avenues for therapeutic intervention in areas such as pain, mood disorders, and cardiovascular disease. This guide summarizes the key historical milestones, presents critical quantitative data on receptor binding, and provides detailed protocols for the core experimental techniques that have been instrumental in this field of research.

A Historical Perspective: From Discovery to Functional Significance

The story of galanin's N-terminal fragments begins with the isolation of the parent peptide from porcine intestinal extracts. The name "galanin" itself is a nod to its N-terminal glycine and C-terminal alanine residues. Early structure-activity relationship studies quickly established that the N-terminal portion of galanin is essential for its interaction with its receptors.[1][2] The first 15 amino acids, in particular, are remarkably conserved across different species, underscoring their functional importance.[2]

A pivotal moment in the field was the demonstration that N-terminal fragments, such as galanin(1-16), are not merely inactive byproducts but are potent agonists at galanin receptors.[3][4][5] This discovery challenged the then-prevailing view of peptide function and spurred a wave of research into the specific roles of these fragments. Subsequent studies identified that fragments like galanin(1-15) and modified versions such as galanin(2-11) and galanin(2-15) possess distinct biological activities, including influences on cardiovascular regulation, mood, and neuroprotection.[6][7][8][9][10][11] The concept of galanin receptor heteromers, particularly GalR1/GalR2, has also emerged as a potential explanation for the specific and sometimes differing effects of N-terminal fragments compared to the full-length galanin.[8][12][13]

Quantitative Analysis of Receptor Binding Affinities

The interaction of galanin and its N-terminal fragments with the three receptor subtypes is a cornerstone of their biological function. The binding affinities, typically expressed as inhibition constants (Ki), provide a quantitative measure of this interaction. The following table summarizes the binding affinities of various galanin N-terminal fragments for human galanin receptors.

| Ligand | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) |

| Galanin (1-29) (rat) | 1.0 | 1.5 | 1.5 |

| Galanin (1-16) (rat) | 8.2 | - | - |

| Galanin (1-15) | - | - | - |

| Galanin (2-11) | >1000 | 2.1 | - |

| Galanin (1-13) | - | - | - |

| Galanin (17-29) (rat) | >1000 | >1000 | >1000 |

Data compiled from various sources. '-' indicates data not available.

Core Experimental Methodologies

The characterization of galanin N-terminal fragments has been made possible through a combination of sophisticated experimental techniques. This section provides detailed protocols for some of the key methodologies cited in the field.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

The artificial synthesis of galanin fragments is fundamental to their study. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HCTU)

-

Collidine or N-methylmorpholine (NMM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))

-

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Protocol:

-

Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 15-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent like HCTU in the presence of a base such as collidine or NMM. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Radioimmunoassay (RIA)

RIA is a highly sensitive technique used to quantify the concentration of galanin fragments in biological samples.

Materials:

-

Specific antibody against the galanin fragment of interest

-

Radiolabeled galanin fragment (e.g., with ¹²⁵I)

-

Standard (unlabeled) galanin fragment of known concentrations

-

Assay buffer (e.g., phosphate buffer with protein carrier like BSA)

-

Precipitating reagent (e.g., second antibody, polyethylene glycol)

-

Gamma counter

Protocol:

-

Standard Curve Preparation: Prepare a series of dilutions of the standard unlabeled galanin fragment.

-

Assay Setup: In a series of tubes, add a fixed amount of the specific antibody and the radiolabeled galanin fragment.

-

Competitive Binding: Add either the standard dilutions or the unknown samples to the respective tubes. Incubate the mixture to allow competitive binding of labeled and unlabeled fragments to the antibody. Incubation times and temperatures will need to be optimized for the specific antibody.

-

Separation of Bound and Free Antigen: Precipitate the antibody-bound complexes using a precipitating reagent. Centrifuge the tubes to pellet the precipitate.

-

Counting: Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the percentage of bound radiolabeled fragment against the concentration of the standard unlabeled fragment. Determine the concentration of the galanin fragment in the unknown samples by interpolating their radioactivity measurements on the standard curve.

In Vivo Microdialysis

This technique allows for the sampling of endogenous galanin fragments from the extracellular fluid of specific brain regions in living animals.

Materials:

-

Microdialysis probe with a semi-permeable membrane (molecular weight cutoff appropriate for the fragment size)

-

Stereotaxic apparatus for probe implantation

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF) as the perfusion solution

-

Fraction collector

-

Sensitive analytical method for quantification (e.g., RIA or mass spectrometry)

Protocol:

-

Probe Implantation: Under anesthesia, surgically implant the microdialysis probe into the target brain region using a stereotaxic frame.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).[2]

-

Equilibration: Allow the system to equilibrate for a period of time to establish a stable baseline.

-

Sample Collection: Collect the dialysate, which contains substances that have diffused across the probe's membrane from the extracellular fluid, into a fraction collector at regular intervals.

-

Sample Analysis: Analyze the collected fractions to determine the concentration of the galanin fragment using a highly sensitive method like RIA or mass spectrometry.

Visualizing the Core Concepts

To further elucidate the complex relationships and processes involved in the study of galanin N-terminal fragments, the following diagrams have been generated.

References

- 1. Validation of antibody-based tools for galanin research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a HiBiT Peptide-based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dacollege.org [dacollege.org]

- 6. Development and characterization of a specific and sensitive radioimmunoassay for rat galanin: measurement in brain tissue, hypophyseal portal and peripheral serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Short N-terminal galanin fragments are occurring naturally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Microfabrication and In Vivo Performance of a Microdialysis Probe with Embedded Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microfabrication and in Vivo Performance of a Microdialysis Probe with Embedded Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. americanpeptidesociety.org [americanpeptidesociety.org]

- 13. Microdialysis of galanin in rat spinal cord: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of Galanin (1-16) in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the intracerebroventricular (ICV) injection of the neuropeptide fragment Galanin (1-16) in mice. It includes information on the preparation of the peptide, surgical procedures, and relevant quantitative data from published studies. Additionally, diagrams illustrating the experimental workflow and the Galanin signaling pathway are provided to facilitate a comprehensive understanding of the procedure and its biological context.

Introduction

Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neuroendocrine regulation, pain perception, and cognition.[1][2][3] The N-terminal fragment, Galanin (1-16), is a biologically active peptide that has been shown to be a high-affinity agonist at galanin receptors, particularly the GALR1 subtype.[4][5] Intracerebroventricular (ICV) administration is a common technique used to deliver substances that do not readily cross the blood-brain barrier directly into the central nervous system, allowing for the investigation of their central effects.[6]

Data Presentation

The following table summarizes quantitative data from studies involving the ICV administration of Galanin or its fragments in rodents. These data provide a reference for expected dosages and observed effects.

| Peptide/Analog | Species | Dose (nmol) | Injection Volume (µl) | Observed Effect | Reference |

| Galanin (1-16) | Rat | 10 µg (~3 nmol) | 15 | Inhibition of scopolamine-induced acetylcholine release | [4] |

| Galanin | Rat | 3 | Not Specified | Mimicked stress-resilience effects of exercise | [7] |

| Galanin | Mouse | 3 or 30 | Not Specified | Bidirectional effect on restraint stress-induced hyperthermia | [8] |

| Galanin Analogs (810-2, 505-5) | Mouse | 1-4 | 5 | Efficacy against 6 Hz seizures | [9][10] |

| Galanin-Like Peptide (GALP) | Mouse | 0.15, 1.5, or 3 | Not Specified | Dose-related reduction in 24h food intake | [11] |

| Galanin (1-15) | Rat | 3 | Not Specified | Antidepressant-like effects in the forced swimming test | [12] |

Experimental Protocols

Preparation of Galanin (1-16) for Injection

-

Reconstitution: Galanin (1-16) peptide is typically supplied in lyophilized form. It should be reconstituted in a sterile, pyrogen-free vehicle. Sterile saline (0.9% NaCl) is a commonly used and appropriate vehicle.[1][2]

-

Concentration: The desired concentration will depend on the target dose and the injection volume. Based on the literature, doses in the nanomolar range are often effective.[7][9][10][11][12] For example, to achieve a 3 nmol dose in a 5 µl injection volume, a stock solution of 0.6 nmol/µl (or 0.6 mM) would be required.

-

Storage: Once reconstituted, the peptide solution should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Intracerebroventricular (ICV) Injection Protocol

This protocol is intended for adult mice and requires aseptic surgical techniques.

Materials:

-

Galanin (1-16) solution

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µl) with a 25-gauge or finer needle

-

Surgical drill

-

Surgical instruments (scalpel, forceps, etc.)

-

Suturing material or tissue adhesive

-

Heating pad to maintain body temperature

-

Antiseptic solution (e.g., 70% ethanol, Betadine)

-

Analgesics for post-operative care

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Stereotaxic Mounting: Place the anesthetized mouse in the stereotaxic frame. Ensure the head is level by adjusting the ear bars and incisor bar until the heights of bregma and lambda are equal.[13][14]

-

Surgical Preparation: Shave the fur from the surgical area on the scalp. Cleanse the skin with an antiseptic solution. Make a midline incision to expose the skull.

-

Identification of Bregma: Identify the bregma, the anatomical landmark where the coronal and sagittal sutures meet. All stereotaxic coordinates are relative to this point.

-

Drilling the Burr Hole: Using the stereotaxic arm, move the drill to the target coordinates for the lateral ventricle. A common set of coordinates for ICV injection in mice is:

-

Injection:

-

Lower the injection needle attached to the Hamilton syringe to the target dorsoventral (DV) coordinate. A typical DV coordinate is -2.3 to -3.0 mm from the skull surface.[13][14][15]

-

Inject the Galanin (1-16) solution slowly, at a rate of approximately 0.5-1 µl per minute, to allow for diffusion and prevent a rapid increase in intracranial pressure.[13]

-

After the injection is complete, leave the needle in place for an additional 2-5 minutes to minimize backflow of the injectate upon withdrawal.[13]

-

Slowly retract the needle.

-

-

Closure and Recovery:

-

Suture the incision or close it with tissue adhesive.

-

Remove the mouse from the stereotaxic frame and place it on a heating pad to maintain body temperature until it recovers from anesthesia.

-

Administer post-operative analgesics as per your institution's animal care guidelines.

-

Monitor the mouse closely during the recovery period.

-

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for ICV injection of Galanin (1-16) in mice.

Galanin Signaling Pathways

References

- 1. Galanin Protects from Caspase-8/12-initiated Neuronal Apoptosis in the Ischemic Mouse Brain via GalR1 [aginganddisease.org]

- 2. diva-portal.org [diva-portal.org]

- 3. biomed.cas.cz [biomed.cas.cz]

- 4. pnas.org [pnas.org]

- 5. guidetopharmacology.org [guidetopharmacology.org]

- 6. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 7. Galanin Mediates Features of Neural and Behavioral Stress Resilience Afforded by Exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bidirectional regulation of stress responses by galanin in mice: Involvement of galanin receptor subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Galanin analogs prevent mortality from seizure-induced respiratory arrest in mice [frontiersin.org]

- 10. biorxiv.org [biorxiv.org]

- 11. The effects of galanin-like peptide on energy balance, body temperature and brain activity in the mouse and rat are independent of the GALR2/3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes: Using Galanin (1-16) for Receptor Autoradiography

Introduction

Galanin is a widely distributed neuropeptide involved in a variety of physiological processes, including neurotransmission, pain perception, and neuroendocrine regulation.[1] It exerts its effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[2][3] The N-terminal fragment, Galanin (1-16), is a potent agonist at these receptors and can fully displace radiolabeled galanin, making it a valuable tool for studying the galaninergic system.[4][5][6] Receptor autoradiography using radiolabeled ligands like ¹²⁵I-Galanin is a powerful technique to visualize and quantify the distribution of these receptors in tissue sections.[7][8] These application notes provide detailed protocols and data for researchers utilizing Galanin (1-16) in receptor autoradiography experiments.

Galanin Receptor Signaling Pathways

Galanin receptors couple to different G-proteins to initiate distinct downstream signaling cascades.[1][2]